Field: Biochemistry
Application: Bilobetin, along with other biflavonoids found in Ginkgo Biloba, has been studied for its antioxidant properties.
Method: The antioxidant activity is usually assessed using various in vitro assays.
Field: Oncology
Application: Bilobetin has been studied for its potential anti-proliferative effects against different tumor cell lines.
Method: The anti-proliferative activity is typically evaluated using cell culture assays.
Results: Bilobetin and isogingetin had the strongest anti-proliferative effects against different tumor cell lines.
Field: Hepatology
Application: Bilobetin has been investigated as a potential therapeutic agent for Hepatocellular Carcinoma (HCC) treatment.
Field: Virology
Application: Bilobetin has been studied for its potential antiviral properties.
Method: The antiviral activity is usually assessed using various in vitro assays.
Field: Microbiology
Application: Bilobetin has been investigated for its antibacterial properties.
Method: The antibacterial activity is typically evaluated using bacterial culture assays.
Field: Immunology
Application: Bilobetin has been studied for its potential anti-inflammatory effects.
Method: The anti-inflammatory activity is usually assessed using various in vitro and in vivo assays.
Field: Mycology
Application: Bilobetin has been investigated for its antifungal properties.
Method: The antifungal activity is typically evaluated using fungal culture assays.
Field: Cardiology
Application: Bilobetin has been studied for its potential role in the treatment of cardiovascular diseases.
Field: Endocrinology
Application: Bilobetin has been investigated for its potential role in the treatment of metabolic diseases.
Field: Neurology
Application: Bilobetin has been studied for its potential role in the treatment of neurodegenerative diseases.
Bilobetin, scientifically known as 4'-O-methylamentoflavone, is a biflavonoid compound primarily found in the leaves of Ginkgo biloba and other gymnosperms. Its chemical formula is C₃₁H₂₀O₁₀, and it is recognized for its unique structure, which consists of two flavonoid units linked by a carbon-carbon bond. Bilobetin exhibits a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological research .
Research suggests Bilobetin may exert its effects through various mechanisms, including [, , ]:
Bilobetin exhibits a wide range of biological activities:
Bilobetin can be synthesized through several methods:
Bilobetin has numerous applications in various fields:
Studies have shown that Bilobetin interacts with various biological pathways:
Bilobetin shares structural and functional similarities with other biflavonoids and flavonoids. Here are some comparable compounds:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Amentoflavone | High | Antioxidant, anticancer | Found in various plants |
| Ginkgetin | Moderate | Antioxidant | Derived from Ginkgo biloba |
| Isoginkgetin | Moderate | Anticancer | Structural isomer of ginkgetin |
| Scutellarein | High | Anti-inflammatory | Found in Scutellaria species |
Bilobetin stands out due to its specific mechanisms of action against cancer cells and its potent antioxidant properties compared to these similar compounds .
Bilobetin is a biflavonoid compound with the molecular formula C₃₁H₂₀O₁₀ and a molecular weight of 552.5 grams per mole [1] [2]. The compound is systematically named 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one [2]. Bilobetin belongs to the class of flavonoid oligomers and is also known by several synonyms including 4'-monomethylamentoflavone, 4'-O-methylamentoflavone, and 3''',8-biflavone-4',5,5'',7,7''-pentahydroxy-4'''-methoxy [1] [2].
The molecular structure of bilobetin consists of two flavonoid units connected via a C-8 to C-3''' linkage, forming a biflavone structure characteristic of compounds found in Ginkgo biloba [3] [4]. The compound has a methoxy group at the C-4' position, which distinguishes it from other related biflavonoids such as amentoflavone [5]. The chemical structure includes multiple hydroxyl groups at positions 5, 7, 4', 5'', and 7'' and methoxy substituents that affect the chemical properties and polarity of the compound [5].
The Canonical SMILES representation of bilobetin is: COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O [6]. The InChI key for the compound is IWEIJEPIYMAGTH-UHFFFAOYSA-N [2], providing a unique identifier for computational chemical databases.
Regarding stereochemical properties, bilobetin exhibits structural characteristics typical of biflavonoids. The compound contains multiple chiral centers due to the complex arrangement of the flavonoid units, though specific stereochemical configurations have not been extensively characterized in the available literature. The biflavonoid structure creates a rigid molecular framework with limited conformational flexibility due to the direct C-C linkage between the two flavonoid moieties [3] [7].
Bilobetin exhibits characteristic solubility patterns that reflect its complex polyfunctional structure. The compound demonstrates limited water solubility, being classified as slightly soluble in water [8] [9]. This hydrophobic nature is attributed to the extensive aromatic ring system and the presence of multiple hydroxyl groups that can form intramolecular hydrogen bonds, reducing interaction with water molecules.
The compound shows enhanced solubility in organic solvents. Bilobetin is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) [8] [10]. Specific solubility data indicates that bilobetin dissolves in DMSO at concentrations up to 110 milligrams per milliliter [11]. In ethanol, the solubility is approximately 2.5 milligrams per milliliter, while in dimethyl formamide it reaches 10 milligrams per milliliter [12]. The compound also shows solubility in acetonitrile [13] [8].
For aqueous buffer systems, bilobetin has limited solubility of approximately 0.14 milligrams per milliliter in a 1:6 solution of DMSO:PBS (pH 7.2) [12]. This low aqueous solubility necessitates the use of co-solvents or solubilization techniques for biological studies and pharmaceutical applications.
Regarding stability profiles, bilobetin requires specific storage conditions to maintain its chemical integrity. The compound should be stored at temperatures between -20°C and 4°C, protected from light to prevent photodegradation [11] [12]. Stock solutions prepared in organic solvents can be stored at -20°C for several months, though aqueous solutions are not recommended for storage beyond one day due to stability concerns [12].
The compound exhibits sensitivity to environmental conditions, particularly light and elevated temperatures. General stability guidance suggests storing bilobetin in sealed, cool, and dry conditions with protection from light exposure [11]. For enhanced solubility preparation, warming to 37°C with ultrasonic agitation is recommended, though prolonged exposure to elevated temperatures should be avoided [13] [14].
UV-Visible Spectroscopy
Bilobetin exhibits characteristic UV-visible absorption properties that are diagnostic for its biflavonoid structure. The compound shows maximum absorption wavelengths (λmax) at 273 and 335 nanometers when measured under standard analytical conditions [12]. Additional spectroscopic studies report UV λmax values in methanol at 241, 298, and 380 nanometers [15], indicating the presence of extended conjugated systems typical of flavonoid compounds.
The UV-visible spectrum of bilobetin reflects the electronic transitions characteristic of its aromatic chromophore systems. The absorption bands in the 270-280 nanometer region correspond to π→π* transitions of the benzene rings, while the longer wavelength absorptions around 330-380 nanometers are attributed to the extended conjugation in the flavonoid structures [16] [17].
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information for bilobetin. Both ¹H-NMR and ¹³C-NMR spectroscopic data have been reported and compared to literature values for structural confirmation [15]. The ¹H-NMR spectrum (DMSO-d₆, 500 MHz) and ¹³C-NMR spectrum (DMSO-d₆, 125 MHz) data are consistent with the proposed biflavonoid structure [15].
The NMR spectra of bilobetin show characteristic signals for the aromatic protons of the flavonoid rings, hydroxyl groups, and the methoxy substituent. Certificate of analysis data indicates that the H-NMR spectrum is consistent with the expected molecular structure [11], providing confirmation of the compound's identity and purity.
Mass Spectrometry
Mass spectrometric analysis of bilobetin provides molecular weight confirmation and fragmentation patterns characteristic of the compound. Electrospray ionization mass spectrometry (ESI-MS) shows the molecular ion peak at m/z 551.09 for [M-H]⁻, confirming the molecular formula C₃₁H₂₀O₁₀ [15]. The exact mass of bilobetin is 552.105652 atomic mass units [18].
The mass spectrometric fragmentation patterns of bilobetin reflect the biflavonoid structure, with characteristic losses corresponding to the breakdown of the interflavonoid linkage and individual flavonoid units. The compound's mass spectral behavior is consistent with other biflavonoids and provides a reliable method for identification and quantification in complex mixtures [3].
Bilobetin exists as a crystalline solid under normal conditions, appearing as a yellow powder [13] [14]. The compound exhibits specific physical properties that have been characterized through various analytical techniques.
Physical Properties and Thermal Characteristics
The melting point of bilobetin has been reported with some variation in the literature. Most sources report a melting point of 225°C [2] [8], while another source indicates a melting point range of 296-298°C [18]. This variation may be attributed to different analytical conditions, sample purity, or polymorphic forms of the compound.
The predicted boiling point of bilobetin is 869.9 ± 65.0°C at 760 mmHg [8] [18], indicating high thermal stability under standard atmospheric conditions. The flash point is reported as 291.9 ± 27.8°C [18], which is important for safety considerations during handling and storage.
The density of bilobetin is predicted to be 1.6 ± 0.1 grams per cubic centimeter [18], which is consistent with the high molecular weight and compact aromatic structure of the compound. The vapor pressure at 25°C is extremely low at 0.0 ± 0.3 mmHg [18], indicating minimal volatility under ambient conditions.
Additional Physical Constants
The compound exhibits an index of refraction of 1.750 [18], which reflects the high density of π-electrons in the aromatic ring systems. The predicted pKa value of bilobetin is 6.18 ± 0.40 [8] [9], indicating weak acid behavior due to the phenolic hydroxyl groups present in the structure.
The polar surface area (PSA) of bilobetin is calculated as 170.80 Ų [18], while the logP value is 4.20 [18], indicating moderate lipophilicity despite the presence of multiple hydroxyl groups. These parameters are important for predicting the compound's bioavailability and pharmacokinetic properties.
Crystallographic Information
While specific single-crystal X-ray diffraction data for bilobetin are not extensively reported in the available literature, the compound is known to crystallize as yellow crystals or powder [12] [14]. The crystalline nature of bilobetin is confirmed by its sharp melting point and the ability to obtain high-purity samples through recrystallization techniques.
Thermal Analysis
Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide valuable information about the thermal behavior of bilobetin. While specific DSC and TGA data for bilobetin are not detailed in the current literature, the compound's thermal stability can be inferred from its high melting point and boiling point values [19] [20].
The thermal stability of bilobetin makes it suitable for various analytical procedures that require elevated temperatures, though care should be taken to avoid prolonged exposure to high temperatures to prevent degradation. The compound's thermal properties are consistent with other biflavonoid compounds and reflect the stability imparted by the extensive aromatic ring system [21].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₁H₂₀O₁₀ | [1] [2] |
| Molecular Weight | 552.5 g/mol | [1] [2] |
| Melting Point | 225°C | [2] [8] |
| Boiling Point (predicted) | 869.9 ± 65.0°C | [8] [18] |
| Density (predicted) | 1.6 ± 0.1 g/cm³ | [18] |
| UV λmax | 273, 335 nm | [12] |
| Solubility in DMSO | 110 mg/mL | [11] |
| Solubility in Water | Slightly soluble | [8] [9] |
| pKa (predicted) | 6.18 ± 0.40 | [8] [9] |
| Flash Point | 291.9 ± 27.8°C | [18] |
Ginkgo biloba Linnaeus represents the most extensively documented and commercially significant source of Bilobetin [1] [2]. This ancient gymnosperm, commonly known as the maidenhair tree, contains substantial quantities of biflavonoid compounds including Bilobetin as a major constituent [3] [4]. The standardized extract of Ginkgo biloba, designated as EGb 761, incorporates six percent terpene lactones and twenty-four percent flavonoid glycosides, with Bilobetin constituting one of the primary biflavonoid components alongside ginkgetin, bilobetin, and sciadopitysin [3].
Research demonstrates significant seasonal variation in Bilobetin content within Ginkgo biloba leaves. Studies have documented Bilobetin concentrations ranging from 614.71 ± 5.49 micrograms per gram dry weight during May to 2642.82 ± 47.47 micrograms per gram dry weight in November, representing more than a four-fold increase [5]. The total biflavonoid content exhibits parallel seasonal trends, increasing from 1448.97 ± 6.63 micrograms per gram dry weight in early season to 6071.67 ± 97.15 micrograms per gram dry weight during optimal harvest periods [5].
Comprehensive analysis indicates that October represents the optimal harvest time for Ginkgo biloba leaves in temperate regions such as Zhejiang province, where biflavonoid accumulation reaches maximum levels [6] [7]. This seasonal optimization proves critical for commercial extraction operations, as content differences can vary by thirty percent between collection periods [8].
Tissue-specific distribution within Ginkgo biloba reveals varying Bilobetin concentrations across different plant parts. Leaf blades contain the highest total biflavonoid content, with sciadopitysin predominating, while petioles show significant Bilobetin accumulation at 984.48 ± 6.42 micrograms per gram dry weight [9]. Sarcotesta, the fleshy seed covering, also contains measurable Bilobetin levels, though at lower concentrations compared to leaf tissues [9].
Cycas thouarsii R. Brown emerges as a significant alternative botanical source for Bilobetin extraction [10] [11]. This cycad species, native to Madagascar and cultivated in various tropical regions, represents the first documented natural source from which Bilobetin has been successfully isolated outside the Ginkgo genus [10].
The initial isolation of Bilobetin from Cycas thouarsii was accomplished through systematic phytochemical investigation of leaf material. The extraction protocol involved methanolic extraction of powdered leaves followed by sequential partitioning with solvents of increasing polarity, including n-hexane, dichloromethane, ethyl acetate, and n-butanol [10]. The ethyl acetate fraction yielded Bilobetin alongside other bioactive compounds including 2,3-dihydrobilobetin, indicating the presence of related biflavonoid derivatives [11].
Chemical composition analysis of Cycas thouarsii reveals a diverse array of secondary metabolites. Beyond Bilobetin, the species contains stigmasterol, naringenin, 4′,4‴-O-dimethyl amentoflavone (isoginkgetin), and hinokiflavone [11]. This biflavonoid-rich profile suggests potential for developing Cycas thouarsii as a commercial source, particularly in regions where Ginkgo cultivation proves challenging.
Comparative studies across multiple Cycas species demonstrate widespread occurrence of Bilobetin and related biflavonoids. Cycas circinalis, Cycas armstrongii, Cycas beddomei, and Cycas revoluta all contain documented Bilobetin presence, though quantitative data remains limited for most species [12] [13]. The identification of 4′-O-methylamentoflavone (Bilobetin) from Cycas circinalis further confirms the taxonomic distribution of this compound within the Cycadaceae family [12].
Conventional solvent extraction utilizing aqueous ethanol represents the most widely employed method for Bilobetin recovery from plant materials. Optimal solvent concentrations range between seventy and eighty percent ethanol, providing balanced polarity for efficient biflavonoid extraction while minimizing co-extraction of undesirable compounds [14] [15]. The liquid-to-solid ratio proves critical, with optimal ratios ranging from 1:20 to 1:35 (volume/weight) depending on the specific plant matrix and extraction conditions [16] [17].
Sequential partitioning protocols enhance Bilobetin purity through selective solvent extraction. The established methodology involves initial methanolic extraction followed by water suspension and sequential partitioning with n-hexane, dichloromethane, ethyl acetate, and n-butanol [10] [18]. The ethyl acetate fraction typically concentrates biflavonoids including Bilobetin, achieving enrichment factors of fifteen to twenty-fold compared to crude extracts [19].
Deep eutectic solvent systems represent an emerging green chemistry approach for Bilobetin extraction. Choline chloride-based deep eutectic solvents, particularly choline chloride/levulinic acid mixtures, demonstrate superior extraction efficiency compared to conventional ethanol systems [16]. These systems achieve up to 99.87 percent flavonoid recovery from Ginkgo biloba leaves under optimized conditions, with subsequent macroporous resin recovery yielding 93.7 percent compound recovery [16].
Supercritical carbon dioxide extraction offers solvent-free alternatives for Bilobetin recovery, though co-solvent addition typically proves necessary for adequate biflavonoid solubility [20]. Methanol serves as the optimal co-solvent, with extraction pressures ranging from 15-25 MPa and temperatures between 50-60°C yielding satisfactory results [20]. While environmentally favorable, supercritical extraction typically produces lower yields compared to conventional solvent methods.
Pressurized water extraction provides another environmentally benign approach, particularly effective for terpenoid removal while concentrating biflavonoid fractions [21]. This technique operates at elevated temperatures (100-200°C) and pressures, achieving selective extraction through controlled water polarity modification [21]. Recovery rates of 60-70 percent for target compounds make this approach suitable for preliminary purification steps.
Silica gel column chromatography serves as the primary separation technique for Bilobetin purification from crude extracts. Gradient elution employing dichloromethane-methanol mixtures, typically ranging from 96:4 to 86:14 volume ratios, provides effective separation of biflavonoid components [10] [22]. Column dimensions and silica gel quantities require optimization based on sample loading, with typical ratios of 50-100 grams silica gel per gram of crude extract [22].
Sephadex LH-20 gel filtration offers complementary separation based on molecular size differences. This technique proves particularly effective for removing low molecular weight impurities while concentrating biflavonoid fractions [22] [23]. Methanol serves as the optimal mobile phase, providing both size exclusion and partition effects that enhance separation resolution [22].
Preparative high-performance liquid chromatography achieves the highest purity levels for Bilobetin isolation. Reversed-phase systems utilizing C18 columns with water-acetonitrile gradients containing 0.1 percent formic acid consistently produce purities exceeding 97 percent [22] [23]. Mobile phase optimization typically employs gradient elution starting from 30:70 water:acetonitrile and progressing to 10:90 ratios over 30-60 minute runs [22].
Two-dimensional chromatographic systems represent the state-of-the-art for large-scale Bilobetin purification. These systems combine normal-phase and reversed-phase separations, achieving purities exceeding 99 percent within 30-minute analytical cycles [23]. The technique successfully isolates dozens to hundreds of milligrams of pure Bilobetin per run, making it suitable for commercial production applications [23].
Macroporous resin adsorption provides cost-effective purification for industrial applications. Specialized resins designed for Ginkgo flavonoid purification achieve high adsorption rates and selective elution profiles [24]. Water loading followed by graduated ethanol elution (30-95 percent) effectively separates Bilobetin from matrix components while maintaining high recovery rates [24].
High-speed countercurrent chromatography offers unique advantages for preparative-scale Bilobetin purification. Solvent systems such as HEMWat (hexane:ethyl acetate:methanol:water) in various ratios provide effective partition coefficients for biflavonoid separation [25]. This technique eliminates solid support requirements, reducing sample loss and enabling rapid purification cycles [25].